

Applications of Stable Isotope-Labeled Methionine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *L-Methionine-13C,d5*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of stable isotope-labeled methionine, a powerful tool in modern biological and biomedical research. By replacing one or more atoms in the methionine molecule with a heavier, non-radioactive isotope (e.g., ^{13}C , ^{15}N , ^2H), researchers can trace the metabolic fate of this essential amino acid and the molecules it helps build. This technique has revolutionized our understanding of complex biological processes, from protein dynamics to metabolic diseases and cancer.

Quantitative Proteomics: Unraveling the Dynamics of the Proteome

Stable isotope labeling by amino acids in cell culture (SILAC) is a widely used quantitative proteomics technique that relies on the metabolic incorporation of stable isotope-labeled amino acids, including methionine, into proteins. This method allows for the accurate comparison of protein abundance between different cell populations.

Key Applications in Proteomics

- **Differential Protein Expression Analysis:** SILAC enables the precise quantification of changes in protein expression in response to various stimuli, such as drug treatment, disease states, or environmental changes.

- **Protein Turnover Studies:** By tracking the incorporation of labeled methionine over time, researchers can determine the synthesis and degradation rates of individual proteins, providing insights into protein homeostasis.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Post-Translational Modification (PTM) Analysis:** SILAC can be combined with enrichment techniques to quantify changes in PTMs, such as phosphorylation, methylation, and acetylation, which play crucial roles in cell signaling and regulation.
- **Protein-Protein Interaction Studies:** By labeling one interacting partner, SILAC can be used to identify and quantify specific protein-protein interactions.

Data Presentation: Quantitative Proteomics

The following table summarizes representative quantitative data from SILAC-based proteomics studies.

Application	Protein/Pep tide	Fold Change (Heavy/Light)	Cell Line	Condition	Reference
Endoplasmic Reticulum Stress	Various	See original publication for full dataset	HeLa	Tunicamycin treatment	[4]
Protein Turnover	3,106 unique proteins	See original publication for half-life values	Mouse Tissues	In vivo labeling	--INVALID-LINK--

Experimental Protocol: SILAC for Quantitative Proteomics

This protocol outlines the general steps for a SILAC experiment using stable isotope-labeled methionine.

1. Cell Culture and Labeling:

- Culture two populations of cells in parallel.
- One population is grown in "light" medium containing natural abundance methionine.
- The other population is grown in "heavy" medium where natural methionine is replaced with a stable isotope-labeled version (e.g., L-[¹³C₅, ¹⁵N₁]-Methionine).
- Cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acid.[5]

2. Sample Preparation:

- Harvest and lyse the "light" and "heavy" cell populations.
- Combine equal amounts of protein from each lysate.
- Perform in-solution or in-gel digestion of the combined protein mixture using an appropriate protease (e.g., trypsin).

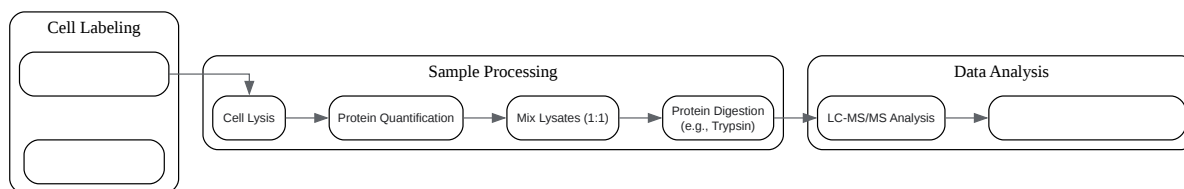
3. Mass Spectrometry Analysis:

- Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Instrumentation: Orbitrap-based mass spectrometers (e.g., LTQ-Orbitrap, Q-Exactive) are commonly used for their high resolving power and mass accuracy.[6]
- Data Acquisition: Acquire MS1 scans to detect the mass-to-charge ratio of intact peptides and MS2 scans for peptide fragmentation and identification.

4. Data Analysis:

- Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.
- The ratio of the peak intensities of the heavy and light isotopic forms of a peptide corresponds to the relative abundance of the protein in the two samples.

Visualization: SILAC Experimental Workflow



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Caption: A generalized workflow for a SILAC experiment.

Metabolic Flux Analysis: Tracing the Flow of Metabolism

Stable isotope-labeled methionine is a crucial tracer in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. By tracking the incorporation of labeled methionine into various metabolites, researchers can map the flow of carbon and other elements through metabolic pathways.^{[7][8][9][10]}

Key Applications in Metabolic Flux Analysis

- **Mapping Metabolic Pathways:** Tracing the labeled methionine helps to elucidate and validate metabolic pathways and identify novel metabolic routes.
- **Quantifying Metabolic Fluxes:** MFA provides quantitative data on the rates of reactions in central carbon metabolism and other pathways, offering a snapshot of the cell's metabolic state.^{[7][8][9][10]}
- **Identifying Metabolic Bottlenecks:** By analyzing flux distribution, researchers can identify rate-limiting steps in biosynthetic pathways, which is valuable for metabolic engineering and drug development.

- Understanding Disease Metabolism: MFA is used to study metabolic reprogramming in diseases like cancer, providing insights into tumor growth and potential therapeutic targets. [\[11\]](#)

Data Presentation: Metabolic Flux Analysis

The following table presents representative quantitative data from a metabolic flux analysis study using ^{13}C -methionine in human fibrosarcoma cells. Fluxes are given in nmol/ μL -cells/h.

Metabolic Flux	MTAP-proficient	MTAP-deficient	Reference
Net Methionine Uptake	0.81 ± 0.05	0.77 ± 0.04	[7]
Transmethylation	0.12 ± 0.02	0.11 ± 0.02	[7]
Propylamine Transfer	0.13 ± 0.02	0.11 ± 0.02	[7]
Methionine Synthase	0.03 ± 0.02	0.02 ± 0.01	[7]
Ornithine Decarboxylase	0.05 ± 0.01	0.10 ± 0.01	[7]

Experimental Protocol: ^{13}C -Metabolic Flux Analysis

This protocol provides a general outline for a ^{13}C -MFA experiment with labeled methionine.

1. Cell Culture and Labeling:

- Culture cells in a defined medium.
- Switch to a medium containing a ^{13}C -labeled methionine as the tracer.
- Collect cell samples at various time points to monitor the incorporation of the label into intracellular metabolites.

2. Metabolite Extraction:

- Quench metabolism rapidly to prevent further enzymatic activity, often using cold methanol.
- Extract metabolites from the cell pellets.

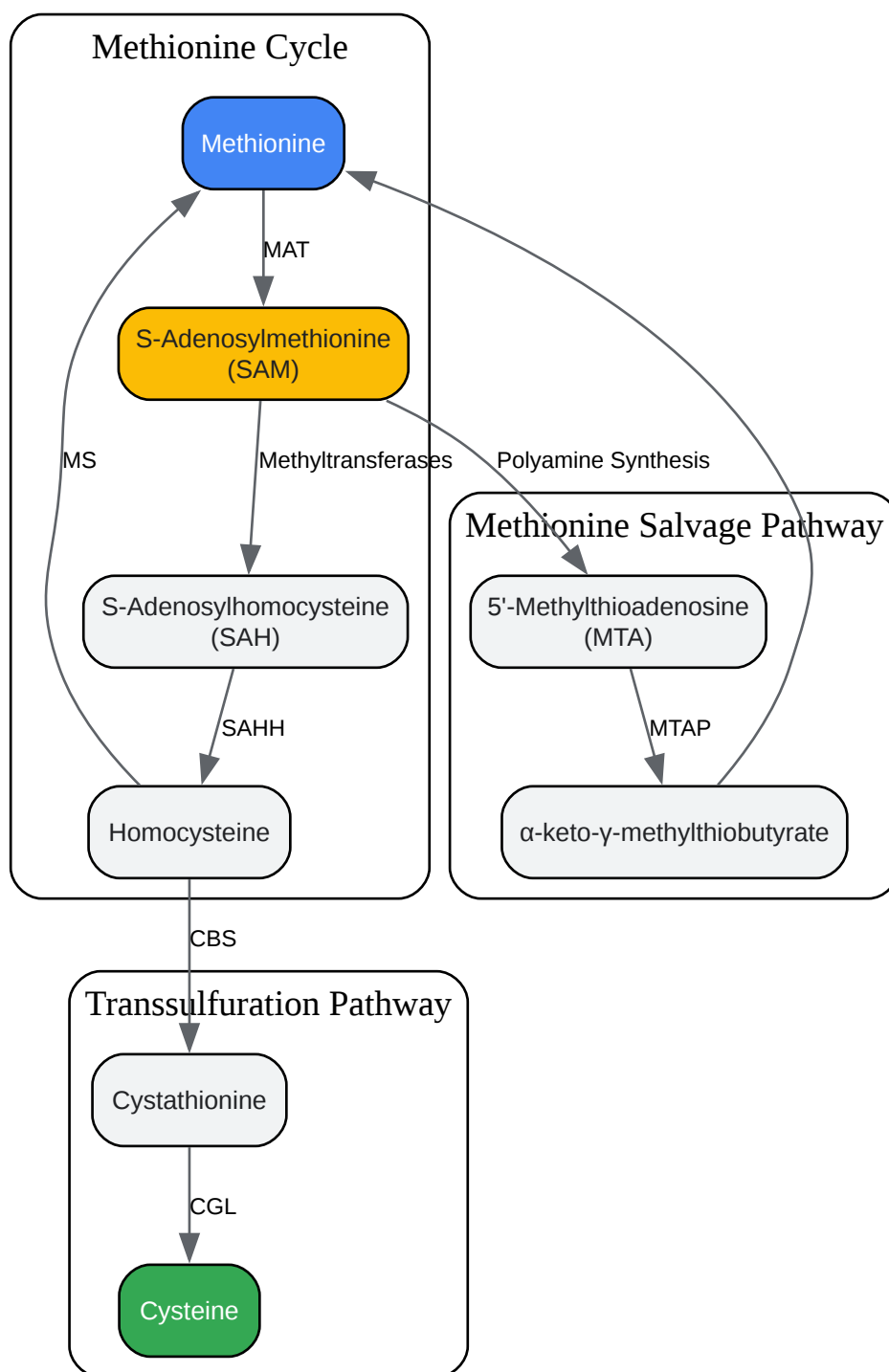
3. Mass Spectrometry Analysis:

- Analyze the metabolite extracts using LC-MS or gas chromatography-mass spectrometry (GC-MS).
- Sample Preparation for GC-MS: Derivatization is often required to increase the volatility of polar metabolites.
- Measure the mass isotopomer distributions of key metabolites.

4. Data Analysis and Flux Calculation:

- Correct the raw MS data for natural isotope abundance.
- Use specialized software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and estimate the metabolic fluxes.

Visualization: Methionine Metabolism Pathways



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Caption: Key pathways in methionine metabolism.

Clinical Diagnostics and Drug Development

Stable isotope-labeled methionine, particularly with the positron-emitting isotope carbon-11 (^{11}C), has significant applications in clinical diagnostics, primarily in oncology.

Key Applications in Clinical Settings

- **Positron Emission Tomography (PET) Imaging:** [^{11}C]-Methionine is used as a tracer in PET scans to visualize and quantify metabolic activity in tumors. Cancer cells often exhibit increased methionine uptake to support their high proliferation rates.
- **Tumor Delineation and Staging:** [^{11}C]-Methionine PET can help define the boundaries of tumors, especially in the brain, and aid in cancer staging.
- **Monitoring Treatment Response:** Changes in [^{11}C]-methionine uptake can indicate the effectiveness of cancer therapies.
- **Drug Development:** Stable isotope-labeled methionine can be used in pharmacokinetic and pharmacodynamic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.

Data Presentation: Clinical Applications

The following table summarizes representative data from a study on the diagnostic performance of [^{11}C]-Methionine PET in brain metastases.

PET Parameter	Sensitivity (%)	Specificity (%)	Positive Predictive Value (%)	Negative Predictive Value (%)	Reference
SUVmax	78.57	70.59	74.32	75.25	[12]
SUVmean	71.43	70.59	74.97	55.70	[12]
SUVpeak	78.57	70.59	74.32	75.25	[12]
T/Nmax-mean	71.43	70.59	72.46	69.52	[12]
T/Nmean	71.43	64.71	68.68	67.65	[12]
T/Npeak-mean	71.43	64.71	70.56	64.32	[12]

Experimental Protocol: [¹¹C]-Methionine PET Imaging

This protocol provides a simplified overview of a clinical [¹¹C]-Methionine PET scan.

1. Patient Preparation:

- Patients are typically required to fast for a specific period before the scan.

2. Radiotracer Administration:

- [¹¹C]-Methionine is synthesized in a cyclotron and administered to the patient, usually via intravenous injection.

3. PET/CT or PET/MRI Scanning:

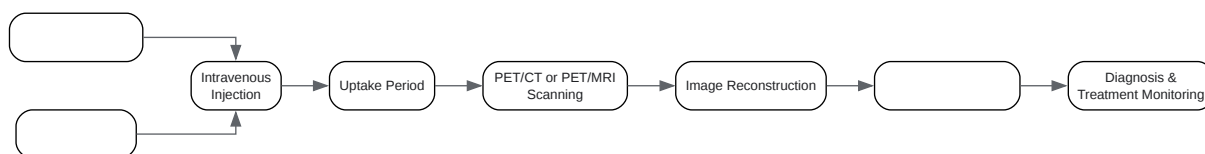
- After a designated uptake period, the patient is scanned using a PET scanner, often in combination with a CT or MRI scanner for anatomical co-registration.
- The PET scanner detects the positrons emitted from the decay of ¹¹C, allowing for the three-dimensional reconstruction of radiotracer distribution.

4. Image Analysis:

- The PET images are analyzed to quantify the uptake of [¹¹C]-Methionine in different tissues.

- Standardized Uptake Values (SUVs) and tumor-to-background ratios are common metrics used for quantitative assessment.

Visualization: Clinical Application Workflow



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Caption: A typical workflow for a clinical [^{11}C]-Methionine PET scan.

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